molecular formula C6H3Br2Cl B011673 1,2-Dibromo-3-chlorobenzene CAS No. 104514-49-0

1,2-Dibromo-3-chlorobenzene

Cat. No.: B011673
CAS No.: 104514-49-0
M. Wt: 270.35 g/mol
InChI Key: BDMRCAWYRXJKLK-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-chlorobenzene is an organic compound with the molecular formula C₆H₃Br₂Cl. It is a derivative of benzene, where two bromine atoms and one chlorine atom are substituted on the benzene ring. This compound is part of the broader class of halogenated aromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

1,2-Dibromo-3-chlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

Target of Action

The primary target of 1,2-Dibromo-3-chlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a suitable target for electrophilic aromatic substitution .

Mode of Action

The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution .

Biochemical Pathways

The biochemical pathway of this compound involves the monooxygenation pathway . In this pathway, the compound is metabolized to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .

Pharmacokinetics

Based on its structure, it is expected to have low gastrointestinal absorption and be bbb permeant . It is also expected to be a CYP1A2 and CYP2C9 inhibitor . The compound’s lipophilicity (Log Po/w) is estimated to be 2.42 (iLOGP) and 3.93 (XLOGP3) .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the compound forms a sigma-bond with the benzene ring and then a proton is removed to yield the substituted benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-chlorobenzene can be synthesized through several methods. One common method involves the bromination of 3-chlorobenzene. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction proceeds as follows:

[ \text{C₆H₅Cl} + 2\text{Br₂} \rightarrow \text{C₆H₃Br₂Cl} + 2\text{HBr} ]

Another method involves the diazotization of 2,6-dibromoaniline followed by a Sandmeyer reaction to introduce the chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-chlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).

    Electrophilic Substitution: The compound can undergo further electrophilic substitution reactions, such as nitration or sulfonation, due to the presence of the electron-withdrawing halogen atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Electrophilic Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Nucleophilic Substitution: Products such as 1,2-dihydroxy-3-chlorobenzene or 1,2-dialkoxy-3-chlorobenzene.

    Electrophilic Substitution: Products such as 1,2-dibromo-3-chloro-4-nitrobenzene or 1,2-dibromo-3-chloro-4-sulfonic acid.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dibromo-4-chlorobenzene
  • 1,3-Dibromo-2-chlorobenzene
  • 1,4-Dibromo-2-chlorobenzene

Uniqueness

1,2-Dibromo-3-chlorobenzene is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This unique arrangement influences its chemical reactivity and physical properties, distinguishing it from other isomers. For example, the presence of both bromine atoms in the ortho position relative to the chlorine atom can lead to different steric and electronic effects compared to other isomers.

Properties

IUPAC Name

1,2-dibromo-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(9)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMRCAWYRXJKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60909025
Record name 1,2-Dibromo-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104514-49-0
Record name 1,2-Dibromo-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60909025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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